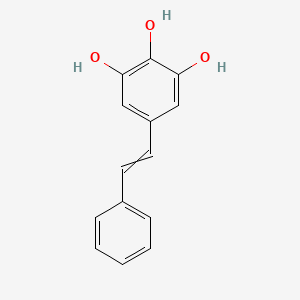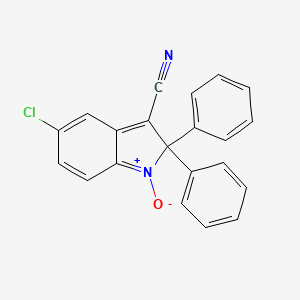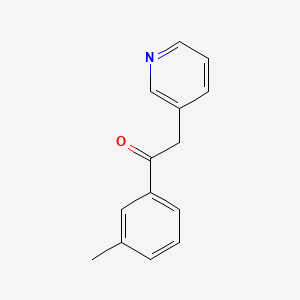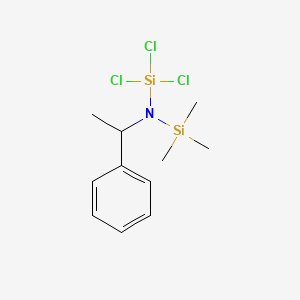
N-(2,6-Diethylphenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethylphenyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group substituted with two ethyl groups at the 2 and 6 positions, attached to the alpha carbon of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-L-alanine typically involves the reaction of 2,6-diethylphenylamine with L-alanine. The process can be carried out through a series of steps, including protection of the amino group, coupling reactions, and deprotection. One common method involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino group of L-alanine, followed by coupling with 2,6-diethylphenylamine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves deprotection to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Diethylphenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-Diethylphenyl)-L-alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(2,6-Diethylphenyl)-L-alanine can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-L-alanine: Differing by the presence of methyl groups instead of ethyl groups, this compound may exhibit different reactivity and biological activity.
N-(2,6-Diethylphenyl)glycine: Similar in structure but with glycine instead of alanine, this compound may have different applications and properties.
Uniqueness: The unique structural features of this compound, such as the ethyl groups on the phenyl ring, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
500362-36-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-(2,6-diethylanilino)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-4-10-7-6-8-11(5-2)12(10)14-9(3)13(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IMAZFQRJZDYJKJ-VIFPVBQESA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)




![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
